2-(4-Ethyl-5-methylthiophen-3-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiosemicarbazide derivative with an aromatic carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology
Biologically, similar compounds have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of oxadiazole are explored for their potential as therapeutic agents, including anti-inflammatory and antiviral drugs.
Industry
Industrially, these compounds are used in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. In materials science, its electronic properties are crucial for its function in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-5-PHENYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE
- 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOLE
Uniqueness
The unique combination of the ethyl and methyl groups on the thiophene ring and the methylphenyl group on the oxadiazole ring gives 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE distinct electronic and steric properties, which can influence its reactivity and applications.
Properties
Molecular Formula |
C16H16N2OS |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-ethyl-5-methylthiophen-3-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H16N2OS/c1-4-12-11(3)20-9-14(12)16-18-17-15(19-16)13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3 |
InChI Key |
XTWRTOFVRRKVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=CC=C3C)C |
Origin of Product |
United States |
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